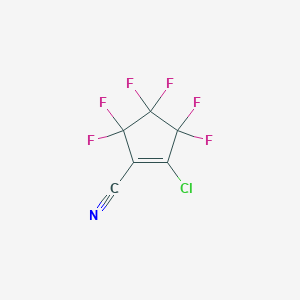
Butyl 4-nitrophenyl (chloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound that features a butyl group, a nitrophenyl group, and a chloromethyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with chloromethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the phosphorus atom of chloromethylphosphonic dichloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-nitrophenyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phosphonate moiety can be oxidized to phosphonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Nucleophilic substitution: Substituted phosphonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-nitrophenyl (chloromethyl)phosphonate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, especially in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of butyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group of natural substrates, allowing the compound to act as a competitive inhibitor of enzymes like phosphatases. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-nitrophenyl (chloromethyl)phosphonate
- Ethyl 4-nitrophenyl (chloromethyl)phosphonate
- Propyl 4-nitrophenyl (chloromethyl)phosphonate
Uniqueness
Butyl 4-nitrophenyl (chloromethyl)phosphonate is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methyl, ethyl, and propyl analogs. The butyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
81260-41-5 |
|---|---|
Molekularformel |
C11H15ClNO5P |
Molekulargewicht |
307.67 g/mol |
IUPAC-Name |
1-[butoxy(chloromethyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C11H15ClNO5P/c1-2-3-8-17-19(16,9-12)18-11-6-4-10(5-7-11)13(14)15/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
MGHLMAOUZOUYNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)




![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)






